molecular formula C19H20N2O3 B14521378 Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate CAS No. 62659-25-0

Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate

Cat. No.: B14521378
CAS No.: 62659-25-0
M. Wt: 324.4 g/mol
InChI Key: OJLFYKBLUUIAEO-UHFFFAOYSA-N
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Description

Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate is a complex organic compound characterized by its unique structure, which includes a propyl ester, a cyano group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzylamine with cyanoacetic acid to form an intermediate, which is then esterified with propanol in the presence of a catalyst to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxyphenyl moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate: Similar structure but with a methyl ester instead of a propyl ester.

    Ethyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate: Similar structure but with an ethyl ester instead of a propyl ester.

Uniqueness

Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl ester provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments .

Properties

CAS No.

62659-25-0

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

propyl 4-[[cyano-(4-methoxyphenyl)methyl]amino]benzoate

InChI

InChI=1S/C19H20N2O3/c1-3-12-24-19(22)15-4-8-16(9-5-15)21-18(13-20)14-6-10-17(23-2)11-7-14/h4-11,18,21H,3,12H2,1-2H3

InChI Key

OJLFYKBLUUIAEO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

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